4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE
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Overview
Description
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE is a chemical compound known for its role as an impurity in Azelastine, an orally active H1-histamine receptor antagonist and antihistaminic agent . This compound is characterized by its molecular formula C22H25Cl2N3O and a molecular weight of 418.36 .
Preparation Methods
The synthetic routes and reaction conditions for 4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE involve several steps. The compound can be synthesized through the reaction of 4-chlorobenzyl chloride with 2-(1-methylpyrrolidin-2-yl)ethylamine, followed by cyclization with phthalic anhydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE involves its interaction with H1-histamine receptors. As an impurity in Azelastine, it may influence the binding affinity and activity of the primary drug, potentially affecting its antihistaminic properties . The molecular targets and pathways involved include the modulation of histamine receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE can be compared with other similar compounds, such as:
Azelastine: The primary drug in which this compound is an impurity.
Other Phthalazinone Derivatives: Compounds with similar structures but different substituents, which may exhibit varying biological activities and pharmacological properties.
This compound’s uniqueness lies in its specific structure and role as an impurity in Azelastine, which makes it a critical marker in pharmaceutical quality control .
Properties
CAS No. |
117078-70-3 |
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Molecular Formula |
C22H25Cl2N3O |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H |
InChI Key |
MMAJNYNKSYZYQX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
Synonyms |
4-(4-CHLOROBENZYL)-2-(2-(1-METHYLPYRROLIDIN-2-YL)ETHYL)PHTHALAZIN-1(2H)-ONE |
Origin of Product |
United States |
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